1-Ethynyl-4-methylcyclohexane

描述

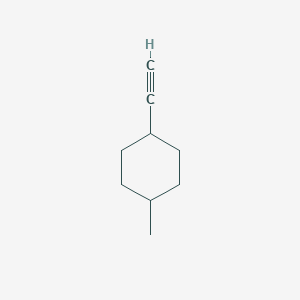

1-Ethynyl-4-methylcyclohexane (CAS: 1566918-82-8) is an alicyclic compound with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol . Its structure consists of a cyclohexane ring substituted with a methyl group (-CH₃) at the 4-position and an ethynyl group (-C≡CH) at the 1-position. The ethynyl group confers unique reactivity, enabling participation in click chemistry, polymerization, and cross-coupling reactions . Limited data on its physical properties (e.g., boiling point) are available in public sources, but safety guidelines emphasize flammability risks due to the ethynyl moiety, requiring storage away from heat and ignition sources .

属性

IUPAC Name |

1-ethynyl-4-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h1,8-9H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDPFDVRLMGJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-ethynyl-4-methylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 4-methylcyclohexanone, the compound can be subjected to ethynylation reactions using reagents such as ethynylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent side reactions.

Industrial production methods may involve catalytic processes where cyclohexane derivatives are reacted with acetylene gas in the presence of metal catalysts such as palladium or nickel. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

1-Ethynyl-4-methylcyclohexane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.

Reduction: Hydrogenation of the ethynyl group can yield 1-ethyl-4-methylcyclohexane using catalysts such as palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions where the ethynyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions for these reactions include:

Oxidizing agents: Potassium permanganate, ozone

Reducing agents: Hydrogen gas with palladium on carbon

Substitution reagents: Halogens, organometallic compounds

Major products formed from these reactions include carbonyl compounds, alkanes, and substituted cyclohexane derivatives.

科学研究应用

1-Ethynyl-4-methylcyclohexane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and cyclohexane derivatives.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-ethynyl-4-methylcyclohexane involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methyl group can influence the compound’s hydrophobicity and steric effects. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets, influencing its overall biological and chemical activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-Ethynyl-4-methylcyclohexane, enabling comparative analysis of their properties and applications:

Methylcyclohexane (CAS: 108-87-2)

- Structure : A cyclohexane ring with a single methyl substituent.

- Molecular Formula : C₇H₁₄.

- Key Properties :

- Comparison :

1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane (CAS: 153429-47-1)

- Structure : Two cyclohexane rings linked via a butyl and ethenyl group.

- Molecular Formula : C₁₉H₃₂.

- Key Properties :

- Comparison: Bulkier structure introduces steric hindrance, reducing reactivity compared to this compound.

1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene (CAS: 586-62-9)

- Structure : Cyclohexene backbone with methyl and isopropylidene substituents.

- Molecular Formula : C₁₀H₁₆.

- Key Properties :

- Comparison :

1-Methyl-4-t-butylcyclohexanol Derivatives (Referenced in )

- Structure: Cyclohexanol derivatives with methyl and tert-butyl groups.

- Key Properties :

- Studied for stereochemical outcomes in hydrochlorination and chlorodehydroxylation reactions.

- Comparison :

Critical Analysis of Evidence

生物活性

1-Ethynyl-4-methylcyclohexane is a compound with significant potential in various fields, particularly in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and other scientific research areas. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and features an ethynyl group attached to a methyl-substituted cyclohexane ring. Its structural formula can be represented as follows:

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methyl group influences hydrophobicity and steric effects. These interactions can affect the compound's reactivity and binding affinity to various molecular targets, influencing its overall biological effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug design.

- Cell Proliferation Effects : Studies indicate potential effects on cell proliferation, suggesting it could be explored for anticancer applications.

Case Studies and Research Findings

A review of recent studies highlights the following findings related to the biological activity of this compound:

- Antimicrobial Activity : A study tested the compound against various bacterial strains, revealing moderate inhibitory effects. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for different strains .

- Enzyme Interaction Studies : Research utilizing enzyme assays demonstrated that this compound inhibited cytochrome P450 enzymes, which are crucial for drug metabolism. The IC50 values were determined to be approximately 15 µM .

- Cell Line Studies : In vitro studies on cancer cell lines showed that treatment with this compound resulted in reduced cell viability, with IC50 values ranging from 20 to 50 µM depending on the cell type .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Moderate antimicrobial and enzyme inhibition |

| 1-Ethyl-4-methylcyclohexane | Structure | Lower reactivity; minimal biological studies |

| 4-Methylcyclohexanone | Structure | Lacks ethynyl group; less reactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。